molecular formula C20H15NO B160687 9-Benzyl-9H-carbazole-3-carbaldehyde CAS No. 54117-37-2

9-Benzyl-9H-carbazole-3-carbaldehyde

Cat. No. B160687
Key on ui cas rn: 54117-37-2
M. Wt: 285.3 g/mol
InChI Key: GSNXZYWQXATWRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080566B1

Procedure details

A 250-mL round-bottomed flask was charged with a solution of AlCl3 (9.26 g, 69.45 mmol, 20.00 equiv, 99%) in 1,2-dichloroethane (150 mL). To this was added 9-benzyl-9H-carbazole-3-carbaldehyde (1 g, 3.47 mmol, 1.00 equiv, 99%) in several batches at room temperature over 5 minutes. The resulting mixture was stirred for 2 hours at room temperature. The reaction was then quenched by the addition of H2O/ice (100 mL). The solids were filtered out. The resulting solution was extracted with DCM (3×100 mL) and the combined organic layers were concentrated on a rotary evaporator to give a residue that was purified by silica gel column chromatography eluted with PE:EtOAc (10:1) to afford 9H-carbazole-3-carbaldehyde as green solid (270 mg, 40%). LCMS: [M+H]+: 196
Name
Quantity
9.26 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].C([N:12]1[C:24]2[CH:23]=[CH:22][C:21]([CH:25]=[O:26])=[CH:20][C:19]=2[C:18]2[C:13]1=[CH:14][CH:15]=[CH:16][CH:17]=2)C1C=CC=CC=1>ClCCCl>[CH:23]1[C:24]2[NH:12][C:13]3[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:19]=2[CH:20]=[C:21]([CH:25]=[O:26])[CH:22]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
9.26 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=CC=CC=C2C=2C=C(C=CC12)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of H2O/ice (100 mL)
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with DCM (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give a residue that
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with PE

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC(=CC=2C3=CC=CC=C3NC12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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